N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide
Description
N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide is a synthetic acetamide derivative featuring a methyl-substituted acetamide core, a central phenyl ring, and a methoxy-linked 1-phenyl-1H-tetrazole moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-methyl-N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13(23)21(2)14-8-10-16(11-9-14)24-12-17-18-19-20-22(17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJQHKVSUOHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with an alkyne. This method is favored due to its high yield and mild reaction conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction on a suitable precursor, such as 1,4-dimethoxybenzene.
Formation of the Methoxy Linkage: The methoxy group is attached via an etherification reaction, typically using a phenol derivative and a methylating agent.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles, such as the use of water as a solvent and mild reaction conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the acetamide group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy and phenyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its ability to mimic carboxylic acids and its favorable pharmacokinetic properties.
Biological Studies: The compound is used in studies involving receptor-ligand interactions, particularly in the context of drug discovery and development.
Material Science: Tetrazole derivatives, including this compound, are explored for their potential use in energetic materials and as precursors for advanced polymers.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the phenyl and methoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Moieties
The tetrazole group in the target compound distinguishes it from analogs with triazole, thiazole, or imidazole substituents. For example:
- Triazole-containing analogs (e.g., compounds 9a–9e in ) exhibit a 1,2,3-triazole ring linked to a benzimidazole or thiazole system. These compounds were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, and their docking studies suggested interactions with enzymatic active sites .
- Thiazole derivatives (e.g., 6a–6c in ) incorporate a thiazole ring with nitro or halogen substituents. These modifications influence electronic properties and binding affinities, as seen in NMR and HRMS data .
- Imidazolone-triazole hybrids (e.g., FP1–12 in ) combine imidazolone and triazole systems, synthesized via condensation reactions. Their antiproliferative activities were linked to the sulfonamide and hydroxyacetamide groups .
Key Insight : The tetrazole in the target compound may enhance metabolic stability compared to triazole or thiazole analogs due to its resistance to enzymatic degradation .
Substituent Effects on Pharmacological Properties
- Electron-Withdrawing Groups (EWGs) : Compounds like 6b () with nitro substituents showed distinct IR and NMR spectral shifts, indicating altered electronic environments that could modulate receptor interactions .
- Bioisosteric Replacements : The pyridyl group in N-(5-chloro-2-methoxy-phenyl)-2-[[4-phenyl-5-(4-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide () introduces basic nitrogen, enhancing solubility—a feature absent in the purely aromatic tetrazole system .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The structure includes a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems, allowing for diverse interactions with biological targets.
Chemical Structure
The molecular formula of this compound is , and its IUPAC name is this compound. The compound features a methoxy group and a phenyl substituent, enhancing its lipophilicity and potential for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole moiety serves as a bioisostere for carboxylic acids, facilitating binding to active sites of enzymes. This interaction can modulate enzymatic activity, which is crucial in therapeutic contexts such as diabetes management and cancer treatment.
Inhibition Studies
Recent studies have demonstrated that derivatives of tetrazole-containing compounds can act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes therapy. For example, one derivative showed an IC50 value of 4.48 µM, indicating significant inhibitory potential against PTP1B .
Cytotoxicity Assays
The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For instance, compounds with similar structural features exhibited promising anticancer activity with IC50 values ranging from 1.61 µg/mL to 2.00 µg/mL against specific cell lines . This suggests that this compound could also possess similar properties.
Case Study 1: PTP1B Inhibitors
A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and screened for PTP1B inhibitory activity. Among these, NM-03 was highlighted for its potent action and favorable in vivo results, establishing a precedent for further exploration of tetrazole derivatives in diabetes treatment .
Case Study 2: Antitumor Activity
Research involving thiazole-bearing molecules has indicated that structural modifications can significantly enhance anticancer properties. The presence of electron-donating groups on the phenyl ring has been correlated with increased activity against cancer cell lines . This insight may guide the design of new derivatives based on the structure of this compound.
Comparative Analysis
A comparison with similar compounds reveals that the unique combination of functional groups in this compound enhances its potential biological activity.
| Compound Name | Structure | IC50 (µM) | Biological Target |
|---|---|---|---|
| NM-03 | N-(3-(1H-tetrazol-5-yl)phenyl)acetamide | 4.48 | PTP1B |
| Compound A | Thiazole derivative | 1.61 | Cancer cells |
| Compound B | Similar tetrazole derivative | 2.00 | Cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
